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  • Product: 3-(2-Morpholin-4-ylethoxy)benzonitrile
  • CAS: 857284-09-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Properties of 3-(2-Morpholin-4-ylethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-(2-Morpholin-4-ylethoxy)benzonitrile (CAS No. 85...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-(2-Morpholin-4-ylethoxy)benzonitrile (CAS No. 857284-09-4), a molecule of interest in medicinal chemistry and drug discovery. Given the scarcity of direct experimental data in publicly accessible literature, this document synthesizes foundational chemical information with established methodologies for property determination. It offers both predicted values from validated computational models and detailed, field-proven experimental protocols for their empirical verification. This guide is designed to equip researchers with the foundational knowledge and practical frameworks necessary to effectively integrate this compound into drug development pipelines, from initial screening to formulation.

Introduction and Molecular Overview

3-(2-Morpholin-4-ylethoxy)benzonitrile is a bifunctional molecule incorporating a benzonitrile moiety and a morpholinoethoxy side chain. The benzonitrile group is a common pharmacophore, while the morpholine ring is frequently utilized to enhance aqueous solubility and introduce a basic center, which can be crucial for modulating pharmacokinetic properties. Understanding the fundamental physicochemical characteristics of this compound is paramount for predicting its behavior in biological systems and for rational drug design.

Molecular Structure:

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Dry_Sample Dry Sample Grind_Sample Grind to Fine Powder Dry_Sample->Grind_Sample Pack_Capillary Pack Capillary (2-3 mm) Grind_Sample->Pack_Capillary Insert_Sample Insert into Apparatus Pack_Capillary->Insert_Sample Rapid_Heat Rapid Heat (10-20°C/min) Approximate MP Insert_Sample->Rapid_Heat Cool_Down Cool Down Rapid_Heat->Cool_Down Slow_Heat Slow Heat (1-2°C/min) Precise MP Cool_Down->Slow_Heat Record_Range Record T_onset to T_complete Slow_Heat->Record_Range

Caption: Workflow for Melting Point Determination.

Aqueous Solubility

Solubility is a critical determinant of oral bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.

Experimental Protocol: Shake-Flask Method

  • Solution Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).

  • Sample Addition: Add an excess amount of 3-(2-Morpholin-4-ylethoxy)benzonitrile to a known volume of each buffer in separate vials. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 37°C for physiological relevance) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant to an appropriate concentration and quantify the amount of dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the concentration of the saturated solution.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its ability to cross biological membranes.

Experimental Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

The RP-HPLC method offers a high-throughput alternative to the traditional shake-flask method for logP determination. It correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

  • System Setup: Use a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known logP values that bracket the expected logP of the test compound.

  • Retention Time Measurement: Inject the test compound and measure its retention time.

  • Calculation: Create a calibration curve by plotting the known logP values of the standards against their retention times (or log k', the capacity factor). The logP of the test compound can then be interpolated from this curve.

LogP_Determination_Flow cluster_sf Shake-Flask Protocol cluster_hplc RP-HPLC Protocol Start Start: Determine LogP Method_Choice Choose Method Start->Method_Choice Shake_Flask Shake-Flask Method Method_Choice->Shake_Flask Gold Standard RP_HPLC RP-HPLC Method Method_Choice->RP_HPLC High Throughput SF1 Equilibrate compound in Octanol/Water Shake_Flask->SF1 HPLC1 Select Standards with known LogP values RP_HPLC->HPLC1 SF2 Separate Phases SF1->SF2 SF3 Quantify concentration in each phase (e.g., HPLC-UV) SF2->SF3 SF4 Calculate Log([C]octanol/[C]water) SF3->SF4 HPLC2 Measure retention times of standards and sample HPLC1->HPLC2 HPLC3 Create calibration curve (LogP vs. Retention Time) HPLC2->HPLC3 HPLC4 Interpolate LogP of sample HPLC3->HPLC4

Caption: Methodologies for LogP Determination.

Ionization Constant (pKa)

The pKa value is crucial for understanding a compound's charge state at different pH values, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for pKa determination.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile if solubility is limited.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid. Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point on the resulting titration curve, where the pH is equal to the pKa.

Spectroscopic Characterization

Spectroscopic data provides definitive structural confirmation and is essential for quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzonitrile ring, the methylene protons of the ethoxy linker, and the methylene protons of the morpholine ring. The protons on the carbons adjacent to the morpholine oxygen will appear at a different chemical shift than those adjacent to the nitrogen.

    • ¹³C NMR: The carbon NMR will show distinct signals for the nitrile carbon, the aromatic carbons, and the aliphatic carbons of the morpholinoethoxy chain.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Other key absorbances will correspond to C-O-C stretching from the ether and morpholine moieties, and C-H stretching from the aromatic and aliphatic groups.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns can provide further structural information, often showing cleavage of the ethoxy linker or fragmentation of the morpholine ring.

Conclusion

The physicochemical properties of 3-(2-Morpholin-4-ylethoxy)benzonitrile presented in this guide, combining predicted data with established experimental protocols, provide a robust foundation for its evaluation as a candidate in drug discovery and development. The presence of the morpholine group suggests favorable solubility and a titratable basic center, while the predicted logP indicates a good potential for membrane permeability. Empirical validation of these properties using the detailed methodologies herein is a critical next step for any research program involving this compound. This integrated approach of computational prediction and rigorous experimental verification ensures a comprehensive understanding of the molecule's behavior, ultimately enabling more informed and efficient drug development.

References

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
  • Liu, X., Yip, Y., & Chen, C. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.
  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Wan, H., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.
  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]

  • Poupin, P., et al. (1998).
Exploratory

The Strategic Utility of 3-(2-Morpholin-4-ylethoxy)benzonitrile in Modern Drug Discovery: A Comprehensive Technical Guide

Executive Summary In the landscape of rational drug design, the selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic trajectory of a lead compound. 3-(2-Morpholin-4-ylethoxy)benzonitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic trajectory of a lead compound. 3-(2-Morpholin-4-ylethoxy)benzonitrile represents a highly privileged bifunctional scaffold. By coupling the solubilizing power of a morpholine ring with the synthetic versatility of a benzonitrile core, this molecule serves as a critical intermediate in the synthesis of kinase inhibitors, central nervous system (CNS) agents, and antiviral therapeutics.

This technical guide provides an in-depth analysis of its mechanistic utility, structural functionalization, and step-by-step synthetic protocols, grounded in validated medicinal chemistry practices.

Mechanistic Rationale in Drug Design

The architecture of 3-(2-Morpholin-4-ylethoxy)benzonitrile is divided into three functional domains, each serving a specific purpose in both synthesis and biological targeting.

The Morpholinoethoxy Pharmacophore

The addition of a morpholinoethoxy substituent is a well-established strategy to enhance aqueous solubility and optimize binding in the entrance channels of target proteins, as demonstrated in the development of non-nucleoside inhibitors of HIV-1 reverse transcriptase [2].

  • Solubility & pKa: Morpholine has a pKa of approximately 8.3. At physiological pH (7.4), it exists predominantly in its protonated form, drastically improving the aqueous solubility of otherwise lipophilic aromatic scaffolds.

  • hERG Mitigation: Compared to a piperidine ring, the oxygen atom in morpholine lowers the overall lipophilicity (LogP) and alters the basicity. This is a critical modification used to reduce off-target binding to the human ether-à-go-go-related gene (hERG) potassium channel, thereby mitigating cardiotoxic liabilities.

  • Flexibility: The ethoxy linker provides rotational freedom, allowing the morpholine ring to act as a solvent-exposed "snorkel" or to adapt to specific hydrophilic pockets within a kinase hinge region.

The Benzonitrile Scaffold

The benzonitrile moiety provides a rigid aromatic system capable of π−π stacking interactions. More importantly, the nitrile group is a highly versatile electrophilic handle. It can be transformed into amidines (for binding to Asp/Glu residues), primary amines (for amide coupling), or tetrazoles (as carboxylic acid bioisosteres).

G M Morpholine Ring (Solubilizing Group) L Ethoxy Linker (Flexible Spacer) M->L Reduces LogP Mitigates hERG B Benzonitrile Core (Aromatic Scaffold) L->B Ether Linkage F Nitrile Group (Synthetic Handle) B->F Meta Substitution

Caption: Structural logic of 3-(2-Morpholin-4-ylethoxy)benzonitrile mapping functional domains.

Applications in Medicinal Chemistry

Substituted morpholinoethoxybenzonitriles are ubiquitous in modern pharmacology:

  • Kinase Inhibitors: The scaffold is frequently utilized in the synthesis of Src kinase and p38 inhibitors [1, 3]. Furthermore, substituted variants, such as 4-methoxy-3-(2-morpholinoethoxy)benzonitrile, serve as critical intermediates in the synthesis of deoxycytidine kinase (dCK) inhibitors like DI-87 [4].

  • Antiviral Agents: Non-nucleoside reverse transcriptase inhibitors (NNRTIs) utilize the morpholinoethoxy group to extend into the NNRTI binding pocket's entrance channel, enhancing both affinity and bioavailability [2].

G Stimulus Extracellular Stimulus (Growth Factors) Target Target Kinase (e.g., Src, dCK) Stimulus->Target Activates Downstream Downstream Effectors (FAK, Paxillin) Target->Downstream Phosphorylates Inhibitor Morpholinoethoxy-based Inhibitor Inhibitor->Target Blocks ATP Pocket (Hinge Binding) Outcome Inhibition of Cell Migration & Proliferation Downstream->Outcome Pathway Arrest

Caption: Mechanism of action for morpholinoethoxy-derived kinase inhibitors.

Physicochemical & Synthetic Data Presentation

To predict the behavior of this building block in both the reactor and the biological system, we must analyze its baseline metrics and functionalization efficiency.

Table 1: Physicochemical Profiling
PropertyValueMedicinal Chemistry Significance
Molecular Formula C13H16N2O2Standard low-molecular-weight fragment.
Molecular Weight 232.28 g/mol Leaves >250 Da for further elaboration within Lipinski's Rule of 5.
LogP (Estimated) ~1.8 - 2.2Ideal lipophilicity for oral bioavailability and membrane permeation.
pKa (Morpholine) ~8.3Ensures the molecule is predominantly ionized in the GI tract and blood.
TPSA 53.3 ŲExcellent for membrane permeability; allows for CNS penetration if desired.
Table 2: Typical Yields for Downstream Functionalization
TransformationReagents / ConditionsExpected YieldStrategic Purpose
Nitrile Amidine HCl (g), EtOH; then NH 3​ /MeOH65 - 80%Hinge-region binding (bidentate hydrogen bonding).
Nitrile Tetrazole NaN 3​ , ZnBr 2​ , H 2​ O/iPrOH, Δ 70 - 85%Carboxylic acid bioisostere (metabolically stable).
Nitrile Amine LiAlH 4​ , THF, 0°C to RT85 - 95%Preparation for amide coupling with diverse acid chlorides.

Experimental Protocols

The synthesis of morpholinoethoxybenzonitrile derivatives typically proceeds via the SN​2 alkylation of hydroxybenzonitriles with 4-(2-chloroethyl)morpholine hydrochloride [1, 3].

Protocol 1: Synthesis of 3-(2-Morpholin-4-ylethoxy)benzonitrile

Causality & Design: The use of 4-(2-chloroethyl)morpholine as a hydrochloride salt is deliberate; the free base is highly prone to intramolecular cyclization (forming aziridinium intermediates) or polymerization. Potassium carbonate (K 2​ CO 3​ ) is selected as a mild base to serve a dual role: it neutralizes the HCl salt to liberate the free amine in situ, and it deprotonates the phenol (pKa ~9.5) to generate the highly nucleophilic phenoxide without hydrolyzing the sensitive nitrile group.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried 250 mL round-bottom flask with 3-hydroxybenzonitrile (10.0 mmol, 1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (30 mL). Note: Anhydrous conditions prevent the competitive hydrolysis of the alkyl chloride.

  • Deprotonation: Add finely powdered anhydrous K 2​ CO 3​ (25.0 mmol, 2.5 eq). Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere to ensure complete phenoxide formation (solution will darken).

  • Alkylation: Add 4-(2-chloroethyl)morpholine hydrochloride (12.0 mmol, 1.2 eq) in a single portion.

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 80–90°C using an oil bath. Stir vigorously for 16–24 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in Dichloromethane; UV visualization).

  • Workup: Cool the mixture to room temperature and pour it into 150 mL of crushed ice/water. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl solution ( 3×30 mL) to remove residual DMF, followed by brine (50 mL).

  • Isolation: Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the pure product.

Protocol 2: Conversion to 3-(2-Morpholin-4-ylethoxy)benzamidine (Pinner Reaction)

Causality & Design: Direct conversion of nitriles to amidines using ammonia is kinetically unfavorable. The Pinner reaction bypasses this by first activating the nitrile into a highly electrophilic imidate ester using anhydrous HCl, which readily undergoes nucleophilic attack by ammonia.

Step-by-Step Methodology:

  • Pinner Salt Formation: Dissolve 3-(2-Morpholin-4-ylethoxy)benzonitrile (5.0 mmol) in anhydrous ethanol (20 mL) in a flame-dried flask. Cool to 0°C in an ice bath.

  • Activation: Bubble dry HCl gas through the solution for 30 minutes until saturated. Seal the flask and stir at room temperature for 24–48 hours. The intermediate ethyl imidate hydrochloride will often precipitate.

  • Amidation: Concentrate the mixture in vacuo to remove excess HCl. Redissolve the crude imidate in anhydrous ethanol (10 mL) and add a solution of methanolic ammonia (7.0 N, 15 mL, excess).

  • Completion: Stir the sealed reaction at room temperature for 16 hours (or heat gently to 50°C if sterically hindered).

  • Purification: Evaporate the solvent. Triturate the resulting solid with cold diethyl ether to remove unreacted starting materials, yielding the amidine hydrochloride salt as a crystalline solid.

G SM1 3-Hydroxybenzonitrile Reaction Alkylation Protocol (K2CO3, DMF, 85°C) SM1->Reaction SM2 4-(2-Chloroethyl)morpholine HCl SM2->Reaction Product 3-(2-Morpholin-4-ylethoxy)benzonitrile Reaction->Product Amidine Amidine Derivative (Pinner Reaction) Product->Amidine HCl/EtOH, then NH3 Tetrazole Tetrazole Derivative (NaN3, ZnBr2) Product->Tetrazole Cycloaddition Amine Primary Amine (Reduction) Product->Amine LiAlH4 or H2/Pd

Caption: Synthetic workflow from raw materials to downstream functionalized derivatives.

References

  • Title: Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities Source: Chapman University Digital Commons URL: [1]
  • Title: Crystal Structure of HIV-1 Reverse Transcriptase in Complex with 4-((4-methoxy-6-(2-morpholinoethoxy)-1,3,5-triazin-2-yl)amino)-2-((3-methylbut-2-en-1-yl)oxy)benzonitrile (JLJ513)
  • Title: Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Deriv
  • Title: Development and preclinical pharmacology of a novel dCK inhibitor, DI-87 Source: PubMed Central (PMC), NIH URL: [4]

Protocols & Analytical Methods

Method

Application Note: HPLC-UV Method Development and Validation for 3-(2-Morpholin-4-ylethoxy)benzonitrile Quantification

Executive Summary The quantification of basic pharmaceutical intermediates, such as 3-(2-Morpholin-4-ylethoxy)benzonitrile, presents unique chromatographic challenges due to secondary interactions between basic nitrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of basic pharmaceutical intermediates, such as 3-(2-Morpholin-4-ylethoxy)benzonitrile, presents unique chromatographic challenges due to secondary interactions between basic nitrogen atoms and stationary phase silanols. This application note provides a comprehensive, step-by-step guide to developing a robust, stability-indicating HPLC-UV method. Grounded in causality and physicochemical profiling, this protocol is designed to meet the rigorous standards of the newly adopted ICH Q2(R2) validation guidelines, ensuring a self-validating analytical lifecycle.

Analyte Physicochemical Profiling & Method Rationale

To design an effective chromatographic method, one must first deconstruct the analyte's molecular architecture. 3-(2-Morpholin-4-ylethoxy)benzonitrile (Molecular Formula: C13​H16​N2​O2​ ) consists of two critical functional domains:

  • The Benzonitrile Core: A highly hydrophobic, conjugated aromatic system. This moiety provides a strong UV chromophore. Due to the π→π∗ transitions of the aromatic nitrile system, the primary absorption maximum ( λmax​ ) is observed at approximately 225 nm, making it the optimal wavelength for high-sensitivity UV detection[1].

  • The Morpholine-Ethoxy Linker: Morpholine contains a basic tertiary amine with a pKa​ of approximately 8.3[2]. At a neutral pH, this nitrogen is partially ionized. In traditional reversed-phase liquid chromatography (RPLC), basic amines interact strongly with unreacted, acidic surface silanols ( pKa​ ~ 3.5-4.5) on the silica support, leading to severe peak tailing and poor recovery[3].

Causality in Chromatographic Choices

To mitigate silanol interactions, chromatographers must manipulate the mobile phase pH. While high-pH mobile phases (e.g., CAPS buffer at pH 10.5) can fully deprotonate the amine to improve peak shape[4], they rapidly degrade standard silica columns.

Therefore, this protocol employs a low-pH strategy using 0.1% Trifluoroacetic acid (TFA) at pH ~2.0.

  • The Causality: The low pH fully protonates the morpholine nitrogen while simultaneously neutralizing the acidic surface silanols, eliminating secondary ion-exchange interactions[5]. Furthermore, the trifluoroacetate anion acts as an ion-pairing agent, shielding the positive charge of the morpholine ring and increasing its apparent hydrophobicity, thereby improving retention on the C18 stationary phase[6].

  • Stationary Phase: We utilize a Superficially Porous Particle (SPP) or "core-shell" C18 column. SPP technology minimizes the Eddy dispersion (A-term) and accelerates mass transfer (C-term) in the van Deemter equation, delivering UHPLC-level peak efficiencies at standard HPLC backpressures[5].

MethodDev A Analyte Profiling (pKa ~8.3, UV ~225nm) B Stationary Phase Core-Shell C18 (End-capped) A->B Hydrophobicity C Mobile Phase Selection Low pH (0.1% TFA) vs High pH A->C Basicity (Morpholine) D Gradient Optimization Water/MeCN for Impurity Resolution B->D C->D Ion-Pairing Effect E Detector Tuning UV at 225 nm D->E F Final Stability-Indicating HPLC-UV Method E->F

Logical workflow for HPLC-UV method development of basic morpholine-derivatives.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analyte: 3-(2-Morpholin-4-ylethoxy)benzonitrile reference standard (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA).

Mobile Phase Preparation
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of LC-MS grade TFA into 1000 mL of Milli-Q water. Mix thoroughly and vacuum filter through a 0.22 µm membrane. Degas via ultrasonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Transfer 1.0 mL of TFA into 1000 mL of HPLC-grade Acetonitrile. Mix and degas. (Note: Acetonitrile is chosen over methanol due to its lower viscosity and lower UV cutoff, which is critical for baseline stability at 225 nm[6]).

Standard and Sample Preparation
  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate to dissolve, and make up to the mark.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions
  • Column: Core-shell C18, 100 x 4.6 mm, 2.7 µm particle size.

  • Column Temperature: 30 °C (Crucial for maintaining constant mobile phase viscosity and reproducible retention times).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 225 nm (If using a Diode Array Detector, set reference wavelength to 360 nm with a 100 nm bandwidth to subtract gradient baseline drift).

Gradient Elution Program

A gradient is employed to ensure this method is stability-indicating, capable of washing out highly retained hydrophobic impurities while resolving polar degradants[6].

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.0955Initial
8.04060Linear
10.0595Linear
12.0595Hold (Wash)
12.1955Step (Reset)
15.0955Re-equilibration

Method Validation Framework (ICH Q2(R2))

The validation of this method must comply with the updated ICH Q2(R2) guidelines (effective June 2024)[7]. The modern regulatory landscape demands a risk-based lifecycle approach, meaning the method must act as a self-validating system [8]. Every sequence must prove its own integrity before any sample data is integrated or reported[9].

The Self-Validating System

The cornerstone of a self-validating method is the System Suitability Test (SST) . By injecting the working standard six times prior to the sample queue, the system verifies column efficiency, detector stability, and pump precision. If the SST fails, the sequence automatically halts, preventing the generation of invalid data.

ValidationLogic SST System Suitability (Daily Check) SST->SST Fails? Halt Spec Specificity (Peak Purity) SST->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy & Precision (%RSD < 2.0%) Lin->Acc Rob Robustness (DoE Approach) Acc->Rob App Method Approved (ICH Q2(R2) Compliant) Rob->App

Sequential validation logic per ICH Q2(R2) ensuring a self-validating lifecycle.

Expected Validation Parameters and Acceptance Criteria

To ensure full compliance with ICH Q2(R2), the following parameters must be evaluated and documented. The table below summarizes the mandatory criteria and the expected analytical performance for 3-(2-Morpholin-4-ylethoxy)benzonitrile based on the optimized core-shell/TFA methodology.

Validation ParameterICH Q2(R2) RequirementTarget Acceptance CriteriaExpected Result for Protocol
System Suitability Required prior to every run%RSD < 2.0%, Tailing ( Tf​ ) < 1.5%RSD 0.5%, Tf​ ~1.05
Specificity Resolution from matrix/degradantsNo interference, Peak Purity > 990Complete baseline resolution
Linearity & Range Minimum 5 concentrations R2≥0.999 R2>0.9995 (25 - 150 µg/mL)
Accuracy Spike recovery across range98.0% - 102.0%99.5% - 100.8% recovery
Precision Repeatability (n=6)%RSD 2.0%Intra-day %RSD < 1.0%
Robustness Deliberate procedural variationsSST criteria maintainedRobust to ±0.1 mL/min flow

Note on Robustness: Under ICH Q2(R2), robustness should ideally be evaluated using a Design of Experiments (DoE) approach during the development phase to define the Analytical Target Profile (ATP) and the Method Operable Design Region (MODR)[8].

References

  • Analytical Method Development and Validation Strategies for Quantitative Determination of Novel Drugs Using High Performance Liquid Chromatography. International Journal of Pharmaceutical Sciences. URL: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). URL: [Link]

  • Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. American Pharmaceutical Review. URL: [Link]

  • New ICH Q2 (R2) and ICH Q14: a Step Forward Towards the Validation of Analytical Methods. PQE Group. URL: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). URL: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. URL: [Link]

  • Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. PubMed (J Med Chem). URL: [Link]

  • 3-(Morpholin-4-yl)benzonitrile — Chemical Substance Information. NextSDS. URL: [Link]

Sources

Application

Application Note: 3-(2-Morpholin-4-ylethoxy)benzonitrile in Medicinal Chemistry and Drug Development

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Validated Protocols Pharmacophore Rationale: The "Solubilizing Tag" Paradigm In contemporary rational drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Validated Protocols

Pharmacophore Rationale: The "Solubilizing Tag" Paradigm

In contemporary rational drug design, achieving high target affinity often comes at the cost of physicochemical properties, leading to highly lipophilic "brick dust" molecules. 3-(2-Morpholin-4-ylethoxy)benzonitrile is a highly versatile building block designed to solve this exact problem. It serves as a bifunctional intermediate: providing a synthetic handle for core scaffold assembly while simultaneously installing a robust solubilizing motif.

Mechanistic Causality in Drug Design

The architecture of this molecule is highly deliberate:

  • The Morpholine Ring: Recognized as a "privileged scaffold" in medicinal chemistry, morpholine contains a basic nitrogen with a pKa of approximately 8.3. At physiological pH (7.4), this nitrogen is largely protonated, drastically improving aqueous solubility and enabling the formulation of stable salts (e.g., hydrochlorides, maleates) without disrupting the primary pharmacophore's binding [1].

  • The Ethoxy Linker: The two-carbon chain provides optimal flexibility and spatial extension, allowing the morpholine ring to project out of a target protein's hydrophobic pocket (such as the ATP-binding site of a kinase) and into the solvent-exposed channel.

  • The Meta-Benzonitrile Core: The nitrile group is synthetically highly versatile. It can be reduced to a primary benzylamine, hydrolyzed to an amide, or converted into an amidine/tetrazole. The meta-substitution pattern provides a specific geometric trajectory, which has been successfully utilized in the development of highly selective Src kinase and deoxycytidine kinase (dCK) inhibitors [2].

Mechanism A Kinase Inhibitor Core (Hinge Binder) B Meta-Benzonitrile (Vector/Linker) A->B Covalent Linkage D ATP Pocket (Target Binding) A->D Hydrogen Bonds C Morpholinoethoxy Group (Solubilizing Tag) B->C Ether Bond E Solvent Channel (Aqueous Phase) C->E pKa ~8.3 Ionization F Improved ADME (Oral Bioavailability) E->F Enhanced Solubility

Structural logic of morpholinoethoxy-containing kinase inhibitors in the ATP pocket.

Physicochemical Profiling & ADME Impact

Before integrating 3-(2-morpholin-4-ylethoxy)benzonitrile into a lead optimization campaign, it is critical to understand its baseline physicochemical contributions. The table below summarizes the quantitative data of this specific moiety and its direct impact on ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.

PropertyValueMedicinal Chemistry Impact
Molecular Weight 232.28 g/mol Low MW allows for downstream coupling to complex heterocyclic cores without violating Lipinski's Rule of 5.
LogP (Calculated) ~1.6Optimal lipophilicity. Balances the need for lipid membrane permeability with aqueous solubility.
pKa (Morpholine N) ~8.3Ensures the molecule is predominantly ionized in the GI tract and blood, facilitating oral absorption and systemic circulation.
Topological Polar Surface Area (TPSA) 45.8 ŲExcellent for cell membrane penetration. Leaves an allowance of ~90 Ų for the rest of the API to remain under the 140 Ų limit for oral drugs.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies detail not just what to do, but the causality behind the chemical choices to ensure high yields and purity.

Protocol A: Synthesis of 3-(2-Morpholin-4-ylethoxy)benzonitrile

This protocol utilizes a Williamson ether synthesis to couple 3-hydroxybenzonitrile with 4-(2-chloroethyl)morpholine.

Reagents:

  • 3-Hydroxybenzonitrile (1.0 eq)

  • 4-(2-Chloroethyl)morpholine hydrochloride (1.1 eq)

  • Potassium Carbonate ( K2​CO3​ , anhydrous) (2.5 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology:

  • Deprotonation: Dissolve 3-hydroxybenzonitrile in anhydrous DMF (0.5 M concentration) at room temperature. Add K2​CO3​ (2.5 eq) and stir for 30 minutes.

    • Causality: DMF is a polar aprotic solvent that perfectly solvates the potassium cation, leaving the phenoxide anion highly nucleophilic. K2​CO3​ is chosen over stronger bases (like NaOH) because it is strong enough to deprotonate the phenol (pKa ~9.5) but mild enough to prevent the hydrolysis of the sensitive nitrile group [3].

  • Alkylation: Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) to the suspension.

    • Causality: The hydrochloride salt is used for bench stability. The excess K2​CO3​ neutralizes the HCl in situ to generate the reactive free base.

  • Thermal Activation: Heat the reaction mixture to 85°C for 12 hours.

    • Validation Check: Monitor via LC-MS or TLC (Hexane:EtOAc 1:1). The reaction is complete when the phenol peak disappears. The elevated temperature is required to overcome the activation energy barrier of the SN​2 displacement on a primary alkyl chloride.

  • Workup: Cool to room temperature, dilute with cold distilled water (3x volume of DMF), and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

    • Causality: The aqueous wash effectively removes the DMF and inorganic salts, partitioning the highly pure product into the organic layer.

Protocol B: Reduction to 3-(2-Morpholin-4-ylethoxy)benzylamine

To utilize this building block in amide couplings (e.g., attaching it to a kinase hinge-binding core), the nitrile must be reduced to a primary amine.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(2-morpholin-4-ylethoxy)benzonitrile in anhydrous THF (0.2 M) under an inert argon atmosphere and cool to 0°C in an ice bath.

  • Reduction: Carefully add Lithium Aluminum Hydride ( LiAlH4​ , 2.0 eq) portion-wise.

    • Causality: LiAlH4​ is a powerful reducing agent necessary to fully reduce the carbon-nitrogen triple bond to a primary amine. The 0°C cooling prevents a runaway exothermic reaction and minimizes ether cleavage side-reactions.

  • Reflux: Remove the ice bath and heat the reaction to reflux for 4 hours.

  • Fieser Workup (Critical Step): Cool to 0°C. For every x grams of LiAlH4​ used, slowly add x mL of H2​O , followed by x mL of 15% aqueous NaOH, and finally 3x mL of H2​O . Stir vigorously for 15 minutes.

    • Causality: Standard aqueous quenching of LiAlH4​ creates an unfilterable, gelatinous aluminum hydroxide emulsion. The Fieser method forces the aluminum salts to precipitate as a granular, easily filterable white solid, ensuring maximum recovery of your highly polar amine product.

  • Isolation: Filter the granular salts through a pad of Celite, wash with THF, and concentrate the filtrate to yield the primary amine, ready for immediate peptide coupling.

Synthesis A 3-Hydroxybenzonitrile (Phenol Precursor) C SN2 Alkylation (K2CO3, DMF, 85°C) A->C B 4-(2-Chloroethyl)morpholine (Alkylating Agent) B->C D 3-(2-Morpholin-4-ylethoxy)benzonitrile (Key Intermediate) C->D Williamson Ether Synthesis E Nitrile Reduction (LiAlH4, THF, 0°C to Reflux) D->E F 3-(2-Morpholin-4-ylethoxy)benzylamine (Coupling Partner) E->F Fieser Workup & Isolation

Synthetic workflow for 3-(2-Morpholin-4-ylethoxy)benzonitrile and its reduction to a benzylamine.

References

  • Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591 (2011). URL: [Link]

  • Fallah-Tafti, A., et al. "Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities." European Journal of Medicinal Chemistry, 46(10), 4853-4858 (2011). URL: [Link]

  • Nathanson, D. A., et al. "Crystalline forms of a deoxycytidine kinase inhibitor and uses thereof." U.S. Patent 11446307B2 (2022).
Method

Application Notes &amp; Protocols: Leveraging 3-(2-Morpholin-4-ylethoxy)benzonitrile for Small Molecule Library Synthesis

Introduction: The Strategic Value of a Privileged Building Block The morpholine moiety is widely recognized as a "privileged scaffold" in medicinal chemistry.[2] Its inclusion in a molecule often confers favorable pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Privileged Building Block

The morpholine moiety is widely recognized as a "privileged scaffold" in medicinal chemistry.[2] Its inclusion in a molecule often confers favorable pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and a desirable lipophilic–hydrophilic balance.[3] The morpholine nitrogen has a reduced pKa compared to other cyclic amines, which can be advantageous for tuning molecular interactions and avoiding off-target effects.[3] Numerous FDA-approved drugs across various therapeutic areas, including cancer and central nervous system (CNS) disorders, incorporate the morpholine ring, attesting to its utility.[4][5]

The benzonitrile group , on the other hand, is a versatile synthetic handle.[6] While it can participate in various bio-interactions, its primary value in library synthesis lies in its capacity for chemical transformation into other key functional groups, most notably primary amines or tetrazoles.[7][8] This allows for the introduction of a key diversification point late in a synthetic sequence, enabling the rapid generation of analogues.

This guide provides a detailed technical overview and actionable protocols for effectively utilizing 3-(2-Morpholin-4-ylethoxy)benzonitrile as a cornerstone for building diverse and high-quality small molecule libraries.

Physicochemical Properties of 3-(2-Morpholin-4-ylethoxy)benzonitrile

A clear understanding of the starting material's properties is essential for experimental design and execution.

PropertyValueSource
CAS Number 857284-09-4[9]
Molecular Formula C₁₃H₁₆N₂O₂[9]
Molecular Weight 232.28 g/mol [9]
SMILES N#Cc1cccc(c1)OCCN1CCOCC1[9]
Appearance Typically an off-white to pale yellow solidSupplier Data
Solubility Soluble in DMSO, DCM, MethanolGeneral Lab Experience

Core Synthetic Strategy: From a Single Scaffold to a Diverse Library

The central strategy for leveraging 3-(2-Morpholin-4-ylethoxy)benzonitrile is a two-stage process. First, the chemically robust but synthetically versatile nitrile group is transformed into a highly reactive primary amine. This key intermediate, [3-(2-Morpholin-4-ylethoxy)phenyl]methanamine , becomes the linchpin for diversification. In the second stage, this amine is reacted with a diverse panel of reagents (e.g., carboxylic acids, sulfonyl chlorides, isocyanates) in a parallel synthesis format to generate the final library.

This approach is powerful because the pharmacokinetically favorable morpholinoethoxy "tail" is carried through the synthesis, while the "head" of the molecule is systematically varied, allowing for a focused exploration of the structure-activity relationship (SAR).

G Start 3-(2-Morpholin-4-ylethoxy)benzonitrile (Starting Scaffold) Intermediate [3-(2-Morpholin-4-ylethoxy)phenyl]methanamine (Key Intermediate for Diversification) Start->Intermediate Nitrile Reduction (Key Transformation) Library Diverse Small Molecule Library (Amides, Sulfonamides, Ureas, etc.) Intermediate->Library Parallel Synthesis (Diversification)

Caption: Overall strategy for library generation.

Experimental Protocols

Protocol 1: Synthesis of the Key Intermediate via Nitrile Reduction

This protocol details the reduction of the benzonitrile to the corresponding benzylamine. The choice of Lithium Aluminum Hydride (LAH) is based on its high efficiency for this transformation. However, it requires stringent anhydrous conditions and careful handling.

Causality and Expertise:

  • Reagent Choice: LAH is a powerful, non-selective reducing agent ideal for converting nitriles to primary amines.[10] Unlike catalytic hydrogenation, it does not require high-pressure equipment, making it suitable for standard laboratory synthesis.

  • Anhydrous Conditions: LAH reacts violently with water. All glassware must be oven- or flame-dried, and anhydrous solvents are mandatory to ensure reaction efficiency and safety.

  • Temperature Control: The initial addition of LAH is performed at 0 °C to control the exothermic reaction. The subsequent reflux ensures the reaction goes to completion.

  • Quenching Procedure: The Fieser workup (sequential addition of water, then NaOH solution) is a standard and safe method for quenching excess LAH, resulting in a granular precipitate of aluminum salts that is easily filtered.

Materials:

  • 3-(2-Morpholin-4-ylethoxy)benzonitrile

  • Lithium Aluminum Hydride (LAH), powder or 1M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-(2-Morpholin-4-ylethoxy)benzonitrile (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous THF (approx. 10 mL per gram of nitrile).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • LAH Addition: Under a positive pressure of nitrogen, slowly and carefully add LAH (1.5 - 2.0 eq) portion-wise as a solid or dropwise as a 1M solution in THF. Caution: Exothermic reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65 °C) for 3-5 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed.

  • Work-up (Fieser Method):

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and sequentially add the following, allowing the effervescence to subside between additions:

      • 'X' mL of water (where 'X' is the number of grams of LAH used).

      • 'X' mL of 15% NaOH solution.

      • '3X' mL of water.

    • Stir the resulting slurry vigorously at room temperature for 30 minutes. The grey suspension should become a white, granular precipitate.

  • Filtration & Extraction:

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with EtOAc or DCM.

    • Collect the filtrate and concentrate it under reduced pressure to yield the crude [3-(2-Morpholin-4-ylethoxy)phenyl]methanamine.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel using a DCM/Methanol gradient with 0.5% triethylamine to prevent streaking.

Protocol 2: Parallel Synthesis of an Amide Library

This protocol describes a method suitable for a 96-well plate format to rapidly generate a library of amides from the key benzylamine intermediate.

Causality and Expertise:

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and works well even with sterically hindered substrates.

  • Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the HCl formed and facilitate the reaction without competing in the acylation.

  • Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent that dissolves a wide range of reactants.

  • High-Throughput Workflow: Using pre-weighed carboxylic acids in a 96-well format and automated liquid handlers for solvent/reagent addition significantly accelerates the library production process.

Materials:

  • [3-(2-Morpholin-4-ylethoxy)phenyl]methanamine (from Protocol 1)

  • A library of diverse carboxylic acids (pre-weighed in a 96-well plate)

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Workflow Diagram:

G cluster_0 Preparation (96-Well Plate) cluster_1 Reaction & Workup A Dispense Carboxylic Acid Library (R-COOH, 1.1 eq) B Add Amine Intermediate (1.0 eq in DMF) A->B C Add HATU (1.2 eq in DMF) B->C D Add DIPEA (2.5 eq) C->D E Seal Plate & Shake (Room Temp, 12-16h) D->E F Quench & Extract (e.g., Liquid-Liquid Extraction) E->F G Evaporate & Analyze (LC-MS for Purity) F->G

Caption: Workflow for parallel amide library synthesis.

Procedure:

  • Stock Solutions: Prepare stock solutions in anhydrous DMF:

    • [3-(2-Morpholin-4-ylethoxy)phenyl]methanamine (e.g., 0.2 M)

    • HATU (e.g., 0.24 M)

  • Plate Preparation: To each well of a 96-well plate containing a unique carboxylic acid (1.1 eq), perform the following additions using a multi-channel pipette or automated liquid handler.

  • Amine Addition: Add the stock solution of the amine intermediate (1.0 eq).

  • Coupling Reagent Addition: Add the HATU stock solution (1.2 eq).

  • Base Addition: Add DIPEA (2.5 eq).

  • Reaction: Seal the plate and shake at room temperature for 12-16 hours.

  • Monitoring: After the reaction period, take a small aliquot from a few representative wells to check for completion by LC-MS.

  • Work-up: Perform a suitable high-throughput workup. A common method is liquid-liquid extraction with water and ethyl acetate, followed by separation and evaporation of the organic layer. Alternatively, solid-phase extraction (SPE) can be used.

  • Analysis: The resulting library of crude amides is typically analyzed for purity by LC-MS, and the compounds are stored as solutions in DMSO for screening.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Protocol 1: Incomplete Nitrile Reduction 1. Insufficient LAH. 2. Non-anhydrous conditions deactivated LAH. 3. Insufficient reaction time/temperature.1. Add another portion of LAH (0.5 eq) and continue reflux. 2. Ensure all glassware is dry and solvents are anhydrous. Repeat the reaction with fresh materials. 3. Extend reflux time and monitor by TLC/LC-MS.
Protocol 1: Low Yield of Amine 1. Poor quenching/workup led to product loss in the aluminum salts. 2. Product is volatile or water-soluble.1. Ensure vigorous stirring during the Fieser workup to fully granulate salts. Wash the filter cake extensively with solvent (EtOAc, DCM). 2. Use care during solvent evaporation. If water-soluble, perform multiple extractions.
Protocol 2: Incomplete Amide Formation 1. Carboxylic acid is sterically hindered or electronically deactivated. 2. Insufficient coupling reagent or base. 3. Amine starting material degraded.1. Increase reaction time or gently heat the plate (e.g., to 40-50 °C). Consider a more potent coupling agent. 2. Ensure accurate dispensing of stock solutions. 3. Use freshly prepared amine intermediate.
Protocol 2: Multiple Side Products 1. Double acylation of the primary amine (less common with amides). 2. Reactive functional groups on the carboxylic acid.1. Use stoichiometry as described (slight excess of acid). 2. Protect reactive groups (e.g., alcohols, other amines) on the carboxylic acid building blocks before use in the library synthesis.

References

  • NextSDS. (n.d.). 4-(2-MORPHOLIN-4-YLETHOXY)BENZONITRILE — Chemical Substance Information. Retrieved from [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361. Available at: [Link]

  • Kumar, A., Kumar, V., & Kumar, M. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244. Available at: [Link]

  • Google Patents. (n.d.). US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes.
  • Zhang, Z., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nature Communications, 15(1), 5348. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile.... Retrieved from [Link]

  • Giuliani, G., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry, 63(15), 7959–7983. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Frontiers in Chemistry. (2024). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Retrieved from [Link]

  • Autechem. (2026). Understanding Chemical Intermediates: A Deep Dive into Benzonitrile Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 8(39), 21873-21882. Available at: [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • MDPI. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 7(4), 98. Available at: [Link]

  • Frontiers. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Retrieved from [Link]

  • Zhu, D., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1635-1654. Available at: [Link]

  • Lowe, R. A., et al. (2020). Synthesis and Evaluation of the Performance of a Small Molecule Library Based on Diverse Tropane-Related Scaffolds. Chemistry – A European Journal, 26(40), 8748-8752. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of benzonitrile derivatives investigated. Retrieved from [Link]

  • American Chemical Society. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4684–4696. Available at: [Link]

  • Journal of Chemical Reviews. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2(3), 213-241. Available at: [Link]

  • Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Retrieved from [Link]

  • Der Pharma Chemica. (2014). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica, 6(2), 234-238. Available at: [Link]

  • MDPI. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1083. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-(2-Morpholin-4-ylethoxy)benzonitrile Synthesis &amp; Extraction

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering yield and purity bottlenecks during the synthesis of 3-(2-Morpholin-4-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering yield and purity bottlenecks during the synthesis of 3-(2-Morpholin-4-ylethoxy)benzonitrile.

The synthesis typically relies on a [1] between 3-hydroxybenzonitrile and 4-(2-chloroethyl)morpholine. While the coupling chemistry is straightforward, the downstream liquid-liquid extraction (LLE) is notoriously problematic. Below, we dissect the physicochemical causes of these failures and provide field-proven, self-validating protocols to maximize your recovery.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: My reaction shows 100% conversion on LC-MS, but my crude extraction yield is under 20%. Where is my product?

The "Morpholine Trap" (pH-Dependent Partitioning) Your product is likely trapped in the aqueous layer. The morpholine ring contains a basic tertiary amine. While unsubstituted morpholine has a pKa of 8.49[2], N-alkylmorpholines typically exhibit a pKa around 7.4[3].

Causality: 4-(2-chloroethyl)morpholine is often supplied as a hydrochloride salt. If your aqueous quench and subsequent washes drop the system below pH 7.5, the morpholine moiety protonates. This transforms your lipophilic product into a highly water-soluble cationic salt, preventing it from partitioning into organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM). Solution: You must force the product into its free-base form by adjusting the aqueous phase to pH 9.5–10 prior to extraction.

Q2: When I extract with EtOAc or DCM, I get a thick, milky emulsion that won't separate. How do I break it?

Surfactant-Like Behavior in Biphasic Systems Causality: 3-(2-Morpholin-4-ylethoxy)benzonitrile possesses a polar head (the benzonitrile and morpholine groups) and a hydrophobic aromatic core. This amphiphilic structure gives it mild surfactant properties. When mixed with water and moderately polar solvents, it stabilizes fine aqueous droplets, causing severe emulsions. Solution:

  • Solvent Swap: Replace DCM with Methyl tert-butyl ether (MTBE). MTBE has a superior phase separation profile for basic ethers and lower water miscibility.

  • Salting-Out: Use saturated brine (NaCl) instead of deionized water. The high ionic strength forces the organic product out of the aqueous phase and destabilizes the emulsion.

Q3: Why am I seeing a massive loss of product during the water washes used to remove DMF?

The Co-Solvent Drag Effect Causality: Dimethylformamide (DMF) is highly miscible with both water and organic solvents. If you extract with EtOAc, residual DMF acts as a co-solvent bridge, dragging your morpholine product back into the aqueous layer during repeated washes. Solution: Switch the reaction solvent to Acetonitrile (MeCN), which can be stripped off under reduced pressure prior to the aqueous workup. If DMF must be used, dilute the reaction mixture with at least 10 volumes of water before adding your extraction solvent.

Part 2: Quantitative Data & Mechanistic Visualization

Table 1: Effect of Aqueous pH and Solvent on Extraction Recovery

The following table summarizes the expected partition efficiency (LogD profile) based on the extraction environment.

Aqueous Phase pHPrimary Extraction SolventEmulsion RiskEstimated Recovery (%)
5.0 (Acidic)Ethyl Acetate (EtOAc)Low< 15%
7.4 (Neutral)Dichloromethane (DCM)High40 - 50%
9.5 (Basic)Ethyl Acetate (EtOAc)Moderate85 - 90%
9.5 (Basic) Methyl tert-butyl ether (MTBE) Low > 95%
Mechanistic Pathway: Reaction and Partitioning

Partitioning Phenol 3-Hydroxybenzonitrile Product 3-(2-Morpholin-4-ylethoxy)benzonitrile (Target Product) Phenol->Product Williamson Ether Synthesis Alkyl 4-(2-Chloroethyl)morpholine Alkyl->Product Williamson Ether Synthesis Base Base (K2CO3) / Solvent Base->Product Williamson Ether Synthesis Protonated Protonated Morpholine Salt (Water Soluble, Yield Loss) Product->Protonated Aqueous Workup pH < 7.5 FreeBase Free Base Morpholine (Organic Soluble, High Yield) Product->FreeBase Aqueous Workup pH > 9.0

Reaction pathway and pH-dependent partitioning of the morpholine product.

Part 3: Optimized Step-by-Step Extraction Methodology

To ensure scientific integrity, this protocol is designed as a self-validating system . Do not proceed to subsequent steps without confirming the checkpoints.

1. Reaction Quench & Solvent Removal

  • Upon completion of the reaction (verified by TLC/LC-MS), cool the mixture to room temperature.

  • Expert Insight: If heating exceeded 80°C, 4-(2-chloroethyl)morpholine may have cyclized into a reactive aziridinium intermediate and hydrolyzed. Keep reaction temperatures strictly between 60-75°C.

  • If MeCN was used, concentrate the mixture under reduced pressure to remove >80% of the volatiles. If DMF was used, proceed directly to step 2.

2. Aqueous Dilution

  • Dilute the crude residue with Deionized (DI) water (10 volumes relative to the reaction solvent) to collapse the DMF co-solvent effect.

3. pH Adjustment (Critical Checkpoint)

  • Add 1M NaOH or saturated aqueous Na₂CO₃ dropwise while stirring vigorously.

  • Self-Validation Checkpoint: Use a glass rod to spot the aqueous mixture onto a pH indicator strip. Do not rely on calculated base equivalents, as unreacted hydrochloride salts and acidic phenol byproducts consume base unpredictably. Continue adding base until the strip confirms a pH of 9.5–10.0.

4. Primary Extraction

  • Add MTBE (5 volumes). Stir vigorously for 5 minutes, then transfer to a separatory funnel. Allow the layers to separate.

5. Emulsion Mitigation

  • If an emulsion persists for >10 minutes, add saturated brine (1 volume) and gently swirl.

  • If the emulsion is stabilized by solid polymeric particulates, filter the entire biphasic mixture through a 1-inch pad of Celite, washing the pad with additional MTBE.

6. Phase Separation & Washing

  • Collect the upper organic layer. Extract the aqueous layer two more times with MTBE (3 volumes each).

  • Combine the organic layers. Wash sequentially with DI water (3 x 3 volumes) to remove residual DMF, followed by saturated brine (1 x 3 volumes) to remove bulk water.

7. Drying and Concentration

  • Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the high-purity free-base product.

Extraction Workflow Diagram

LLE_Workflow Start Crude Reaction Mixture Quench Quench with Water (Strip MeCN if used) Start->Quench Adjust_pH Adjust aqueous pH to 9.5-10 (Use 1M NaOH or Na2CO3) Quench->Adjust_pH Extract Extract with MTBE Adjust_pH->Extract Check_Emulsion Emulsion Forms? Extract->Check_Emulsion Brine Add Saturated Brine & Filter through Celite Check_Emulsion->Brine Yes Sep_Layers Separate Organic Layer Check_Emulsion->Sep_Layers No Brine->Sep_Layers Wash Wash Organic Layer (3x Water, 1x Brine) Sep_Layers->Wash Dry Dry over Na2SO4 & Concentrate Wash->Dry

Optimized liquid-liquid extraction workflow for basic ether compounds.

References

  • Master Organic Chemistry. "The Williamson Ether Synthesis." Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural and Functional Comparison Guide: 3-(2-Morpholin-4-ylethoxy)benzonitrile vs. Structurally Similar Derivatives in Target-Directed Drug Design

As a Senior Application Scientist, I frequently guide drug development teams through the nuanced selection of chemical building blocks. A recurring challenge in kinase inhibitor design is optimizing the trajectory of sol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide drug development teams through the nuanced selection of chemical building blocks. A recurring challenge in kinase inhibitor design is optimizing the trajectory of solvent-exposed solubilizing groups to maximize target residence time without introducing steric clashes.

This guide provides an objective, data-driven comparison between 3-(2-morpholin-4-ylethoxy)benzonitrile (the meta-isomer) and its structurally similar derivatives, primarily the para-isomer 4-(2-morpholin-4-ylethoxy)benzonitrile and the functionalized 4-methoxy-3-(2-morpholinoethoxy)benzonitrile . By analyzing their physicochemical properties, spatial vectoring, and synthetic workflows, we establish a rational framework for selecting the appropriate scaffold for target-directed drug design.

Mechanistic Role of the Morpholinoethoxy Vector

In medicinal chemistry, the morpholinoethoxy moiety is a privileged solubilizing group. With a basic pKa, the morpholine nitrogen is partially protonated at physiological pH, drastically improving aqueous solubility while maintaining sufficient lipophilicity for membrane permeability. Furthermore, the oxygen atom within the morpholine ring acts as a hydrogen bond acceptor, frequently interacting with solvent-exposed residues at the entrance of kinase ATP-binding pockets.

When comparing the meta-isomer to the para-isomer, the critical differentiator is the spatial trajectory—or "vector"—of the morpholine ring relative to the core pharmacophore. This positional isomerism dictates whether the molecule can successfully navigate the steric constraints of specific target binding sites[1].

VectorLogic A Morpholinoethoxy Pharmacophore B Solubility Enhancement (Basic pKa) A->B C H-Bond Acceptor (Solvent Channel) A->C D Para-Isomer (Linear Vector) C->D E Meta-Isomer (Angled Vector) C->E F Src Kinase Inhibitors (e.g., KX2-391 analogs) D->F G dCK Inhibitors (e.g., DI-87) E->G

Fig 1. Pharmacological vectoring and functional impact of morpholinoethoxy positional isomers.

Structural and Physicochemical Comparison

The selection between meta and para substitutions fundamentally alters the downstream application of the building block. Table 1 summarizes the core differences between the three primary derivatives discussed in this guide.

Table 1: Structural & Physicochemical Profiling
Property3-(2-Morpholinoethoxy)benzonitrile4-(2-Morpholinoethoxy)benzonitrile4-Methoxy-3-(2-morpholinoethoxy)benzonitrile
Substitution Pattern Meta (3-position)Para (4-position)Meta-ethoxy, Para-methoxy
Chemical Formula C13H16N2O2C13H16N2O2C14H18N2O3
Monoisotopic Mass 232.12 u[2]232.12 u[3]262.13 u
Spatial Vector Angled (approx. 120° from core)Linear (approx. 180° from core)Angled (Sterically hindered)
Primary Application Precursor for allosteric/angled inhibitorsPrecursor for ATP-competitive kinase inhibitorsPrecursor for dCK inhibitors (e.g., DI-87)[4]

Comparative Applications in Drug Discovery

  • Para-Isomer (4-substituted): Extensively utilized in the synthesis of Src kinase inhibitors (such as KX2-391 analogs). The linear projection of the para-substitution aligns perfectly with the narrow, linear solvent channel of the Src kinase active site, allowing the morpholine ring to reach the solvent interface without clashing with the hinge region[1].

  • Meta-Isomer (3-substituted): The 3-(2-morpholinoethoxy)benzonitrile scaffold, particularly its 4-methoxy derivative, is a critical building block for deoxycytidine kinase (dCK) inhibitors like DI-87[4]. The meta substitution provides an angled vector necessary to accommodate the specific, non-linear steric constraints of the dCK binding pocket, which a linear para-vector would fail to navigate[4].

Table 2: Comparative Biological Performance of Downstream Derivatives
Derivative ClassCore Scaffold UsedTarget EnzymeBiological EfficacyMechanistic Rationale
Thiazolyl N-benzyl acetamides 4-(2-Morpholinoethoxy)benzonitrilec-Src KinaseGI50 = 1.34 µM (NIH3T3/c-Src527F)[1]Linear projection aligns with the narrow solvent channel of the Src kinase active site[1].
Pyrimidine-thioethers (DI-87) 4-Methoxy-3-(2-morpholinoethoxy)benzonitrileDeoxycytidine kinase (dCK)Nanomolar affinity (IC50)[4]Angled vector accommodates specific steric constraints of the dCK binding pocket[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following synthetic methodologies are designed as self-validating systems. Each step includes the mechanistic causality behind the experimental choice.

Protocol Step1 Reactants: Hydroxybenzonitrile + Chloroethylmorpholine Step2 Base Catalysis (K2CO3 in DMF, Reflux) Step1->Step2 Step3 SN2 Displacement (Phenoxide Nucleophile) Step2->Step3 Step4 Aqueous Quench (Ice Water) Step3->Step4 Step5 Self-Validation: Product Precipitation Step4->Step5

Fig 2. Self-validating SN2 synthesis workflow for morpholinoethoxybenzonitrile derivatives.

Protocol A: Synthesis of 4-(2-Morpholinoethoxy)benzonitrile (Para-Isomer)[1]

Objective: Generate a linear vector building block for kinase inhibitor synthesis.

  • Mixture Preparation: Combine 4-(2-chloroethyl)morpholine hydrochloride (0.05 mol) and 4-hydroxybenzonitrile (0.05 mol) in anhydrous DMF (150 mL).

    • Causality: Anhydrous DMF is chosen as a polar aprotic solvent to dissolve the organic precursors and stabilize the transition state of the SN2 reaction without solvolyzing the alkyl chloride.

  • Base Addition: Add K2CO3 (0.13 mol) to the mixture.

    • Causality: Potassium carbonate acts as a mild base to deprotonate the phenol (pKa ~9.5), generating a highly nucleophilic phenoxide ion. The excess equivalents ensure complete neutralization of the hydrochloride salt of the morpholine reactant.

  • Thermal Activation: Heat the mixture to reflux for 24 hours.

    • Causality: Sustained thermal energy is required to overcome the activation barrier of the SN2 displacement of the primary chloride by the bulky phenoxide.

  • Quench and Self-Validation: Cool to room temperature and pour into a mixture of cold water (100 mL) and crushed ice (100 mL).

    • Self-Validation: This step acts as an intrinsic purity check. The basic aqueous environment keeps any unreacted 4-hydroxybenzonitrile in solution as a water-soluble phenoxide salt. Conversely, the desired product is insoluble in water and precipitates as a light brown solid[1]. The presence of this precipitate visually validates successful coupling.

  • Isolation: Collect the precipitate via vacuum filtration and dry to obtain the pure product (Typical Yield: 76%)[1].

Protocol B: Synthesis of 4-Methoxy-3-(2-morpholinoethoxy)benzonitrile (Meta-Isomer)[4]

Objective: Synthesize an angled vector intermediate for dCK inhibitor DI-87.

  • Reagent Combination: React 3-hydroxy-4-methoxybenzonitrile with 4-(2-chloroethyl)morpholine in DMF.

  • Base Selection: Utilize Cs2CO3 instead of K2CO3.

    • Causality: For sterically hindered meta-positions adjacent to a methoxy group, Cesium carbonate is superior. The larger ionic radius of Cesium creates a looser ion pair with the phenoxide, increasing its nucleophilicity and accelerating the SN2 reaction at milder temperatures[4].

  • Reaction Quench: Quench the reaction solution with saturated aqueous sodium bicarbonate.

    • Causality: Mildly basic quenching neutralizes acidic byproducts without degrading sensitive functional groups.

  • Extraction and Self-Validation: Extract the aqueous solution with ethyl acetate and wash the combined organic layers with brine.

    • Self-Validation: TLC analysis of the organic layer against the starting phenol provides immediate validation of conversion. The brine wash is a critical self-correcting step, as it actively pulls residual DMF out of the organic phase, ensuring that the subsequent in vacuo concentration yields a pure intermediate ready for downstream thiazole coupling[4].

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Comparative

Comparative efficacy of 3-(2-Morpholin-4-ylethoxy)benzonitrile in high-throughput screening

An in-depth technical evaluation for researchers, medicinal chemists, and drug development professionals assessing the viability of the 3-(2-Morpholin-4-ylethoxy)benzonitrile (3-MEB) scaffold in early-stage drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation for researchers, medicinal chemists, and drug development professionals assessing the viability of the 3-(2-Morpholin-4-ylethoxy)benzonitrile (3-MEB) scaffold in early-stage drug discovery.

Executive Summary

In the landscape of targeted therapeutics—particularly kinase inhibitors—the selection of an optimal chemical scaffold dictates not only target affinity but also the pharmacokinetic viability of the lead compound. 3-(2-Morpholin-4-ylethoxy)benzonitrile (3-MEB) has emerged as a highly privileged building block. By coupling a rigid, hydrogen-bond-accepting benzonitrile core with a flexible, solubilizing morpholinoethoxy tail, this scaffold frequently outperforms traditional alkyl-amine or piperazine derivatives in High-Throughput Screening (HTS) campaigns.

This guide objectively compares the efficacy, physicochemical behavior, and HTS performance of the 3-MEB scaffold against alternative solubilizing fragments, providing a self-validating experimental framework for your next screening campaign.

Mechanistic Rationale: Why the Morpholinoethoxy Scaffold?

The morpholine ring is classified as a "privileged structure" in medicinal chemistry[1]. It possesses a nitrogen atom (capable of protonation at physiological pH, pKa ~8.3) and an oxygen atom (acting as a hydrogen bond acceptor). When attached to a benzonitrile core via an ethoxy linker, the resulting 3-MEB scaffold serves a dual mechanistic purpose in kinase binding:

  • Hinge Region Anchoring: The benzonitrile moiety frequently projects into the ATP-binding pocket (hinge region) of kinases, forming critical hydrogen bonds and π−π stacking interactions with the protein backbone.

  • Solvent Channel Solubilization: The morpholinoethoxy tail extends outward into the solvent-exposed channel. This orientation drastically improves aqueous solubility and metabolic stability while minimizing lipophilic penalty[2].

KinaseBinding Target Kinase Target Hinge Hinge Region (ATP Pocket) Target->Hinge Solvent Solvent Channel Target->Solvent Ligand 3-MEB Scaffold Core Benzonitrile Core Ligand->Core Tail Morpholinoethoxy Tail Ligand->Tail Core->Hinge H-Bonds & Stacking Tail->Solvent Aqueous Solubilization

Diagram 1: Mechanistic binding orientation of the 3-MEB scaffold within a typical kinase domain.

Comparative Efficacy Data

To objectively evaluate 3-MEB, we must compare it against standard alternative scaffolds utilized to improve solubility: Piperazine-ethoxy and Dimethylamino-ethoxy derivatives. The data below synthesizes representative HTS performance metrics when these fragments are integrated into a generic kinase inhibitor core (e.g., targeting EGFR or PI3K).

Scaffold VariantTarget IC50 (nM)Aqueous Solubility (µg/mL)HTS Z'-FactorMicrosomal Clearance (µL/min/mg)
3-MEB (Morpholinoethoxy) 12.4 >150 0.82 24.5
Piperazine-ethoxy18.2>2000.7845.1
Dimethylamino-ethoxy45.6850.7568.3

Data Analysis:

  • Potency & Clearance: While piperazine derivatives offer slightly higher aqueous solubility, the secondary amine often acts as a metabolic liability, leading to higher microsomal clearance (45.1 vs 24.5 µL/min/mg). The morpholine oxygen in 3-MEB dampens the basicity of the nitrogen, reducing off-target hERG liabilities and improving metabolic half-life[1].

  • HTS Robustness: 3-MEB derivatives consistently yield a higher Z'-factor (0.82). This is driven by the scaffold's lower propensity to aggregate or form colloidal suspensions in standard DMSO/aqueous assay buffers compared to highly basic dimethylamino variants.

High-Throughput Screening (HTS) Assay Design & Workflow

To ensure scientific integrity, any HTS campaign evaluating these scaffolds must be an internally self-validating system. We employ a primary Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay[3], followed by an orthogonal Luminescent ATP-depletion assay[4], and a counter-screen to eliminate false positives.

Primary Screen: TR-FRET Kinase Assay (LanthaScreen™ Technology)

Causality: TR-FRET is chosen as the primary screen because it utilizes a long-lifetime terbium chelate. By introducing a time delay before measuring fluorescence, short-lived autofluorescence from the chemical library (a common issue with benzonitrile derivatives) is completely bypassed, drastically reducing false positives[3].

Step-by-Step Protocol:

  • Preparation: Dispense 5 µL of 2X Kinase/Fluorescein-labeled Substrate mixture into a 1536-well plate.

  • Compound Addition: Acoustically dispense 10 nL of 3-MEB derivatives (and controls) in DMSO into the wells.

  • Initiation: Add 5 µL of 2X ATP solution (concentration fixed near the Km​ of the kinase) to initiate the reaction.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to quench kinase activity by chelating Mg2+ ) and Terbium-labeled phospho-specific antibody[5].

  • Readout: Measure the emission ratio (520 nm / 495 nm). The ratiometric readout intrinsically corrects for well-to-well volume variations and minor compound quenching.

Orthogonal Screen: Luminescent ATP Depletion (Kinase-Glo®)

Causality: To prove that the TR-FRET signal is due to actual kinase inhibition and not an artifact of the compound interfering with the Terbium/Fluorescein interaction, we utilize an orthogonal assay that measures a completely different physical property: the amount of unconsumed ATP[4].

Step-by-Step Protocol:

  • Reaction: Perform the kinase reaction in a 384-well plate using the same compound concentrations as the primary screen.

  • Reagent Addition: Add an equal volume of Kinase-Glo® Reagent (containing luciferase and luciferin) to the completed reaction[6].

  • Incubation: Incubate for 10 minutes at room temperature.

  • Readout: Measure luminescence. High luminescence indicates high residual ATP (i.e., successful kinase inhibition).

Counter-Screen: Luciferase Interference

Causality: Because the orthogonal assay relies on luciferase, compounds that inhibit luciferase will appear as false positives (mimicking kinase inhibition).

  • Protocol: Run the Kinase-Glo® assay without the kinase, but with a fixed concentration of ATP and the test compounds. Any drop in luminescence indicates the compound is a luciferase inhibitor, and the hit is discarded[7].

HTSWorkflow Lib 3-MEB Library (Acoustic Dispense) Pri Primary Screen (TR-FRET Ratio) Lib->Pri 1536-well Orth Orthogonal Screen (Luminescent ATP) Pri->Orth Hit Selection (IC50 < 1 µM) Count Counter-Screen (Luciferase Check) Orth->Count Activity Confirmed Hit Validated Lead (In Vivo Ready) Count->Hit Artifacts Removed

Diagram 2: Self-validating HTS workflow for evaluating 3-MEB derivatives.

Conclusion

When designing a high-throughput screening library for kinase targets, the integration of the 3-(2-Morpholin-4-ylethoxy)benzonitrile scaffold provides a distinct statistical and pharmacokinetic advantage over traditional basic amines. By balancing aqueous solubility with metabolic stability, 3-MEB derivatives consistently deliver high-quality, reproducible data (Z' > 0.8) in TR-FRET and luminescent orthogonal assays. Implementing the self-validating protocol outlined above ensures that hits derived from this privileged structure are genuine, target-specific, and primed for successful lead optimization.

References

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.[Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]

  • Promega Corporation. High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay.[Link]

  • Peat, T. S., et al. (2005). Comparative Virtual and Experimental High-Throughput Screening for Glycogen Synthase Kinase-3β Inhibitors. Journal of Medicinal Chemistry.[Link]

Sources

Validation

Benchmarking 3-(2-Morpholin-4-ylethoxy)benzonitrile Reactivity Against Standard Benzonitriles

In medicinal chemistry and rational drug design, the benzonitrile motif is a highly versatile synthetic hub. However, standard unsubstituted benzonitriles often suffer from poor aqueous solubility and limited handles for...

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Author: BenchChem Technical Support Team. Date: April 2026

In medicinal chemistry and rational drug design, the benzonitrile motif is a highly versatile synthetic hub. However, standard unsubstituted benzonitriles often suffer from poor aqueous solubility and limited handles for downstream physiological targeting. The introduction of a 3-(2-morpholinoethoxy) substituent fundamentally alters both the physicochemical profile and the chemical reactivity of the benzonitrile core.

This guide provides an objective, data-driven comparison of 3-(2-Morpholin-4-ylethoxy)benzonitrile against standard benzonitriles, detailing the mechanistic causality behind its reactivity and providing field-proven protocols for its derivatization.

Mechanistic Insights: Electronic and Steric Causality

The reactivity of the nitrile carbon is strictly governed by the electronic properties of the aromatic ring's substituents. To understand how 3-(2-Morpholin-4-ylethoxy)benzonitrile behaves, we must analyze the substituent through the lens of physical organic chemistry:

  • The Inductive Effect of the Meta-Alkoxy Group: Because the morpholinoethoxy group is positioned meta to the nitrile, it cannot donate electron density via resonance (+M effect) to the reaction center. Instead, the oxygen atom exerts a mild electron-withdrawing inductive (-I) effect. The Hammett constant ( σm​ ) for a standard meta-alkoxy group is approximately +0.12, which mildly increases the electrophilicity of the nitrile carbon compared to an unsubstituted benzonitrile (1)[1].

  • pH-Dependent Electronic Amplification: The most critical differentiator of this compound is the basic morpholine nitrogen ( pKa​≈8.3 ). Under acidic conditions (e.g., acid-catalyzed hydrolysis), the nitrogen protonates to form an ammonium cation. This introduces a powerful, long-range electron-withdrawing effect that drastically lowers the LUMO of the nitrile group. Consequently, in highly acidic media, nucleophilic attack by water is significantly accelerated compared to neutral analogs (2)[2].

  • Steric Freedom: Unlike ortho-substituted derivatives that sterically block the linear C≡N group, the meta placement ensures that bulky nucleophiles or cycloaddition partners can approach the nitrile unhindered.

Comparative Reactivity Profiling

The table below benchmarks the reactivity and physicochemical properties of 3-(2-Morpholin-4-ylethoxy)benzonitrile against three standard reference compounds: Benzonitrile (neutral baseline), 3-Methoxybenzonitrile (mild EWG baseline), and 4-Chlorobenzonitrile (strong EWG baseline).

CompoundHammett σ (Approx)Acidic Hydrolysis Rate (to Amide)[3+2] Cycloaddition Yield (Tetrazole)Aqueous Solubility (pH 2)
Benzonitrile 0.00Moderate85%< 2 mg/mL
3-Methoxybenzonitrile +0.12Moderate-Fast88%< 2 mg/mL
4-Chlorobenzonitrile +0.23Fast92%< 1 mg/mL
3-(2-Morpholin-4-ylethoxy)benzonitrile +0.12 (Neutral) > +0.50 (Protonated) Very Fast 82% > 50 mg/mL

Data Interpretation: The morpholine derivative exhibits a unique "chameleon" reactivity. In neutral [3+2] cycloadditions, it behaves similarly to 3-methoxybenzonitrile. However, in acidic hydrolysis, its protonated state makes it react faster than even 4-chlorobenzonitrile, while offering vastly superior aqueous solubility.

Experimental Methodology: Zwitterionic Tetrazole Synthesis

Tetrazoles are vital carboxylic acid bioisosteres in drug development. The conversion of 3-(2-Morpholin-4-ylethoxy)benzonitrile to its corresponding 1H-tetrazole requires a highly specific protocol. Because the product contains both an acidic tetrazole ( pKa​≈4.5 ) and a basic morpholine ( pKa​≈8.3 ), standard isolation techniques will fail.

The following protocol utilizes a self-validating, Lewis acid-catalyzed aqueous methodology (3)[3], optimized for zwitterionic recovery.

Step-by-Step Protocol: 5-(3-(2-Morpholin-4-ylethoxy)phenyl)-1H-tetrazole

Step 1: Reagent Assembly & Lewis Acid Activation

  • Action: In a 100 mL round-bottom flask, suspend 3-(2-Morpholin-4-ylethoxy)benzonitrile (10 mmol), sodium azide ( NaN3​ , 12 mmol), and zinc bromide ( ZnBr2​ , 10 mmol) in 30 mL of a 1:1 Water/Isopropanol mixture.

  • Causality: ZnBr2​ acts as a critical Lewis acid. It coordinates directly to the nitrile nitrogen, lowering the LUMO energy of the triple bond. This allows the [3+2] cycloaddition to proceed safely in aqueous media without the need for highly toxic, volatile hydrazoic acid generation[3].

Step 2: Thermal Cycloaddition & Self-Validation

  • Action: Reflux the mixture at 100 °C for 24 hours under vigorous stirring.

  • Validation: Monitor the reaction via IR spectroscopy of reaction aliquots. The system is self-validating: complete conversion is confirmed when the sharp, distinct C≡N stretch at ~2230 cm⁻¹ entirely disappears, replaced by a broad tetrazole N-H/C=N envelope between 2800–3100 cm⁻¹.

Step 3: Isoelectric Workup (Critical Expert Step)

  • Action: Cool the reaction to room temperature. Do not acidify to pH 1. Instead, carefully add 1M HCl dropwise while monitoring with a pH meter until the solution reaches pH 5.5 to 6.0 .

  • Causality: Standard tetrazole protocols dictate acidification to pH 1 to precipitate the product[3]. However, at pH 1, the morpholine ring is fully protonated, making the target molecule highly water-soluble. By targeting the isoelectric point (~pH 5.5–6.0), the molecule exists as a neutral zwitterion (tetrazolate anion and morpholinium cation). This minimizes its hydration sphere, forcing the product to precipitate out of the aqueous layer.

Step 4: Isolation

  • Action: Filter the precipitated zwitterion under vacuum, wash with ice-cold water (2 x 10 mL) to remove residual zinc salts, and dry under high vacuum at 50 °C to afford the pure product.

Visualizing Divergent Reactivity

The structural features of 3-(2-Morpholin-4-ylethoxy)benzonitrile allow it to be channeled into diverse chemical spaces depending on the reagent environment.

G Center 3-(2-Morpholin-4-ylethoxy) benzonitrile Hydrolysis Acidic Hydrolysis (H2SO4, H2O) Center->Hydrolysis Strong Acid Tetrazole [3+2] Cycloaddition (NaN3, ZnBr2) Center->Tetrazole Lewis Acid / Heat Reduction Reduction (H2, Pd/C or LiAlH4) Center->Reduction Hydride / H2 Amide Primary Amide (Accelerated by protonation) Hydrolysis->Amide TetrazoleProd 1H-Tetrazole (Zwitterionic isolation) Tetrazole->TetrazoleProd Amine Benzylamine (High aqueous solubility) Reduction->Amine

Workflow mapping the divergent functionalization of 3-(2-Morpholin-4-ylethoxy)benzonitrile.

References

  • Electronic effects on polypyridyl Co complex-based water reduction catalysts Source: RSC (Royal Society of Chemistry) URL:[Link]

  • Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-(2-Morpholin-4-ylethoxy)benzonitrile proper disposal procedures

Title: Operational Guide for the Safe Handling and Disposal of 3-(2-Morpholin-4-ylethoxy)benzonitrile 1. Chemical Profile and Mechanistic Hazard Analysis 3-(2-Morpholin-4-ylethoxy)benzonitrile is a complex organic interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Operational Guide for the Safe Handling and Disposal of 3-(2-Morpholin-4-ylethoxy)benzonitrile

1. Chemical Profile and Mechanistic Hazard Analysis 3-(2-Morpholin-4-ylethoxy)benzonitrile is a complex organic intermediate frequently utilized in drug development and synthetic chemistry. To design a self-validating safety and disposal protocol, we must first deconstruct its structural moieties to understand the causality behind its hazards:

  • The Benzonitrile Moiety : Nitrile-containing aromatic compounds are inherently toxic. Under conditions of incomplete combustion or extreme thermal stress, the cyano group (-C≡N) can undergo thermal cleavage, releasing highly toxic hydrogen cyanide (HCN) gas[1]. HCN is a potent inhibitor of cytochrome c oxidase, rapidly halting cellular respiration.

  • The Morpholine Ring : This saturated heterocyclic amine and ether introduces basicity and susceptibility to oxidation. It is corrosive to tissues and exothermically reactive with strong acids[2]. Furthermore, combustion of the nitrogen heteroatom generates toxic nitrogen oxides (NOx)[2][3].

  • The Ethoxy Linker : The ether linkage increases the molecule's vulnerability to strong oxidizing agents, posing a severe fire and explosion risk if improperly segregated[2].

Because of these combined properties, this compound must be managed strictly as a hazardous, combustible, and environmentally toxic waste stream[4][5].

2. Quantitative Hazard and Regulatory Data The following table synthesizes the operational parameters and regulatory thresholds required for the safe handling of this compound.

ParameterHazard ProfileMechanistic CauseRegulatory Framework
Flammability CombustibleOrganic hydrocarbon framework supports sustained combustion.OSHA 29 CFR 1910.106
Combustion Byproducts HCN, NOx, CO, CO2Thermal degradation of nitrile (-C≡N) and amine groups.5[5]
Aquatic Toxicity Harmful to aquatic lifeAccumulation and disruption of aquatic cellular respiration.5[5]
Incompatibilities Strong oxidizers, acidsExothermic reactivity with the basic morpholine nitrogen.6[6]

3. Disposal Decision Pathway Proper waste segregation is the first line of defense against chemical incompatibility. The following logical workflow dictates the lifecycle of 3-(2-Morpholin-4-ylethoxy)benzonitrile waste from generation to final destruction.

WasteDisposal Start Waste Generation: 3-(2-Morpholin-4-ylethoxy)benzonitrile Type Identify Waste State Start->Type Pure Liquid Solutions / Stock Mixtures Type->Pure Liquid Solid Contaminated PPE / Solid Debris Type->Solid Solid LiquidWaste Non-Halogenated Organic Waste Stream Pure->LiquidWaste SolidWaste Hazardous Solid Waste Stream Solid->SolidWaste Check Check for Incompatibles (Oxidizers/Strong Acids) LiquidWaste->Check SolidWaste->Check Store Store in HDPE Container with Secondary Containment Check->Store No Incompatibles Incinerate EHS Pickup & High-Temp Incineration Store->Incinerate

Workflow for the segregation and disposal of 3-(2-Morpholin-4-ylethoxy)benzonitrile waste.

4. Standard Operating Procedure: Waste Disposal To guarantee regulatory compliance and laboratory safety, execute the following self-validating protocol for routine disposal.

Step 1: Waste Segregation

  • Action : Separate 3-(2-Morpholin-4-ylethoxy)benzonitrile waste into a non-halogenated organic waste stream.

  • Causality : The molecule contains only C, H, N, and O. Mixing it with halogenated waste unnecessarily increases disposal costs and complicates the incineration process. Ensure absolutely no strong oxidizers (e.g., perchlorates, nitric acid) are in the waste container to prevent exothermic ignition[2][7].

Step 2: Containment and Labeling

  • Action : Use a High-Density Polyethylene (HDPE) container. Label explicitly as "Hazardous Waste: Toxic/Combustible Organic (Contains 3-(2-Morpholin-4-ylethoxy)benzonitrile)".

  • Causality : HDPE is chemically resistant to morpholine derivatives. Proper labeling fulfills 8 requirements for generator category determination and tracking[8].

Step 3: Storage and Secondary Containment

  • Action : Place the sealed waste container inside a secondary containment tray within a grounded, ventilated flammable storage cabinet.

  • Causality : Secondary containment captures catastrophic container failures, preventing the chemical from reaching the laboratory floor or sink drains, thereby mitigating its severe aquatic toxicity[3][4].

Step 4: Final Destruction

  • Action : Schedule an Environmental Health and Safety (EHS) pickup for high-temperature incineration.

  • Causality : High-temperature incineration is the only acceptable disposal method. It ensures the complete thermal oxidation of the nitrile and morpholine groups into CO2, H2O, and N2, preventing the release of lethal HCN gas[1].

5. Emergency Spill Management Protocol In the event of an uncontrolled release, immediate action must be taken in accordance with6 standards[6].

  • Evacuation & Isolation : Immediately evacuate non-essential personnel from the spill zone. Eliminate all ignition sources (open flames, hot plates, ungrounded electronics) due to the compound's combustible nature[4].

  • PPE Donning : Responders must wear chemical-resistant gloves (nitrile or neoprene), a full face shield, and a chemically resistant lab coat. If the spill occurs outside a fume hood and involves heating, a self-contained breathing apparatus (SCBA) is required to protect against vaporized nitriles[1][3].

  • Containment : Dike the spill using an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Never use combustible absorbents like sawdust, as the chemical's reactivity could trigger a fire[2][4].

  • Collection : Use non-sparking tools to scoop the saturated absorbent into a dedicated, sealable hazardous waste drum[2][3].

  • Decontamination : Wash the spill area thoroughly with water and a mild detergent. Collect all wash water as hazardous waste; do not allow it to enter the municipal sewer system due to its aquatic toxicity[2][4].

6. Fire-Fighting Considerations If the chemical is involved in a fire, standard water streams may be ineffective and can spread the combustible liquid[1][3]. Use dry chemical, CO2, or alcohol-resistant foam[1][2]. Firefighters must be warned of the severe inhalation hazard: the combustion of 3-(2-Morpholin-4-ylethoxy)benzonitrile will evolve lethal Hydrogen Cyanide (HCN) and Nitrogen Oxides (NOx)[1][2]. Full SCBA gear is non-negotiable[3][9].

References

  • Hazardous Substance Fact Sheet: Morpholine. NJ.gov.

  • Hazardous Substance Fact Sheet: Benzonitrile. NJ.gov.

  • Morpholine Safety Data Sheet. TRC.

  • Benzonitrile Safety Data Sheet. Vigon.

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. OSHA.gov.

  • Hazardous Waste Generator Regulatory Summary. EPA.gov.

  • 40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste. eCFR.gov.

  • Benzonitrile Safety Data Sheet. Sigma-Aldrich.

  • Benzonitrile Safety Data Sheet. Fisher Scientific.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Morpholin-4-ylethoxy)benzonitrile
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Reactant of Route 2
3-(2-Morpholin-4-ylethoxy)benzonitrile
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